N-(2-chloropyrimidin-4-yl)quinolin-6-amine
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Overview
Description
N-(2-chloropyrimidin-4-yl)quinolin-6-amine is a heterocyclic compound that combines the structural features of pyrimidine and quinoline. Pyrimidine derivatives are known for their diverse biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . Quinoline derivatives are also significant in medicinal chemistry due to their therapeutic profiles, including antimalarial, antimicrobial, and anticancer activities .
Preparation Methods
The synthesis of N-(2-chloropyrimidin-4-yl)quinolin-6-amine involves the reaction of 2,4-dichloropyrimidine with quinolin-6-amine. The reaction is typically carried out in the presence of a base such as sodium bicarbonate and a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures until completion, followed by the addition of water to precipitate the product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(2-chloropyrimidin-4-yl)quinolin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium bicarbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-chloropyrimidin-4-yl)quinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-chloropyrimidin-4-yl)quinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like PI3K/AKT/mTOR, which play a role in cell proliferation and apoptosis . The exact molecular targets and pathways for this compound would depend on its specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-chloropyrimidin-4-yl)quinolin-6-amine can be compared with other similar compounds, such as:
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: This compound has a similar pyrimidine structure but with different substituents on the indazole ring.
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Another quinoline derivative with different substituents, showing varying biological activities.
The uniqueness of this compound lies in its specific combination of pyrimidine and quinoline structures, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H9ClN4 |
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Molecular Weight |
256.69 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-4-yl)quinolin-6-amine |
InChI |
InChI=1S/C13H9ClN4/c14-13-16-7-5-12(18-13)17-10-3-4-11-9(8-10)2-1-6-15-11/h1-8H,(H,16,17,18) |
InChI Key |
MOUJWFXYJMQUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC3=NC(=NC=C3)Cl)N=C1 |
Origin of Product |
United States |
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